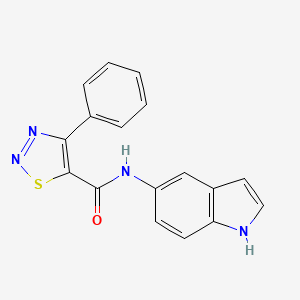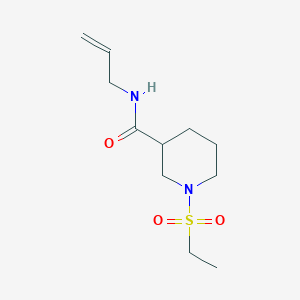
N-1H-indol-5-yl-4-phenyl-1,2,3-thiadiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-1H-indol-5-yl-4-phenyl-1,2,3-thiadiazole-5-carboxamide, also known as ITD-1, is a synthetic compound that has shown potential in various scientific research applications. It belongs to the class of thiadiazole derivatives and has a molecular formula of C19H13N5OS.
Wirkmechanismus
N-1H-indol-5-yl-4-phenyl-1,2,3-thiadiazole-5-carboxamide exerts its effects through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation. N-1H-indol-5-yl-4-phenyl-1,2,3-thiadiazole-5-carboxamide also inhibits the activity of glycogen synthase kinase 3β (GSK-3β), which is involved in the regulation of various cellular processes, including cell proliferation and differentiation. Additionally, N-1H-indol-5-yl-4-phenyl-1,2,3-thiadiazole-5-carboxamide inhibits the activity of nuclear factor kappa B (NF-κB), which is a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
N-1H-indol-5-yl-4-phenyl-1,2,3-thiadiazole-5-carboxamide has been shown to have various biochemical and physiological effects. In cancer cells, N-1H-indol-5-yl-4-phenyl-1,2,3-thiadiazole-5-carboxamide induces cell cycle arrest and apoptosis by inhibiting CDKs. In neurodegenerative diseases, N-1H-indol-5-yl-4-phenyl-1,2,3-thiadiazole-5-carboxamide protects neurons from oxidative stress and reduces inflammation by inhibiting GSK-3β and NF-κB. In inflammation, N-1H-indol-5-yl-4-phenyl-1,2,3-thiadiazole-5-carboxamide inhibits the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor alpha (TNF-α).
Vorteile Und Einschränkungen Für Laborexperimente
N-1H-indol-5-yl-4-phenyl-1,2,3-thiadiazole-5-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It has shown potential in various scientific research applications, including cancer research, neurodegenerative diseases, and inflammation. However, there are also some limitations to using N-1H-indol-5-yl-4-phenyl-1,2,3-thiadiazole-5-carboxamide in lab experiments. It has low solubility in water, which can make it difficult to work with. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret results.
Zukünftige Richtungen
There are several future directions for the research of N-1H-indol-5-yl-4-phenyl-1,2,3-thiadiazole-5-carboxamide. One potential direction is to further investigate its mechanism of action, particularly its effects on CDKs, GSK-3β, and NF-κB. Another potential direction is to explore its potential in other scientific research applications, such as infectious diseases and metabolic disorders. Additionally, further studies are needed to optimize the synthesis method of N-1H-indol-5-yl-4-phenyl-1,2,3-thiadiazole-5-carboxamide and improve its solubility in water.
Synthesemethoden
The synthesis of N-1H-indol-5-yl-4-phenyl-1,2,3-thiadiazole-5-carboxamide involves a series of chemical reactions. The starting material for the synthesis is 2-phenyl-1H-indole-5-carboxylic acid, which is reacted with thionyl chloride and then with thiourea to form 2-phenyl-1H-indole-5-thiocarboxamide. This intermediate is then reacted with hydrazine hydrate and phenyl isothiocyanate to form N-1H-indol-5-yl-4-phenyl-1,2,3-thiadiazole-5-carboxamide. The overall yield of the synthesis is around 50%.
Wissenschaftliche Forschungsanwendungen
N-1H-indol-5-yl-4-phenyl-1,2,3-thiadiazole-5-carboxamide has shown potential in various scientific research applications, including cancer research, neurodegenerative diseases, and inflammation. In cancer research, N-1H-indol-5-yl-4-phenyl-1,2,3-thiadiazole-5-carboxamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neurodegenerative diseases, N-1H-indol-5-yl-4-phenyl-1,2,3-thiadiazole-5-carboxamide has been shown to protect neurons from oxidative stress and reduce inflammation. In inflammation, N-1H-indol-5-yl-4-phenyl-1,2,3-thiadiazole-5-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
N-(1H-indol-5-yl)-4-phenylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4OS/c22-17(19-13-6-7-14-12(10-13)8-9-18-14)16-15(20-21-23-16)11-4-2-1-3-5-11/h1-10,18H,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYGAESMFSDUMHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SN=N2)C(=O)NC3=CC4=C(C=C3)NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(2,4-difluorophenyl)ethyl]-1-(1H-pyrazol-1-ylacetyl)piperidine](/img/structure/B6038539.png)
![3-[3-(4-chlorophenyl)-2-(methoxymethyl)-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]propanoic acid](/img/structure/B6038552.png)
![5-{[5-(2,5-dichloro-4-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6038579.png)
![N-(3,3-diphenylpropyl)-1-[(5-methyl-2-furyl)methyl]-4-piperidinecarboxamide oxalate](/img/structure/B6038585.png)
![N'-{[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}-2,5-dimethylbenzenesulfonohydrazide](/img/structure/B6038599.png)

![N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-methoxyethanamine](/img/structure/B6038611.png)

![N-(2,4-dimethoxybenzyl)-3-[1-(2-hydroxy-3-methoxybenzyl)-3-piperidinyl]propanamide](/img/structure/B6038620.png)
![1-[3-({[(1-cyclopentyl-3-piperidinyl)methyl][2-(1-piperidinyl)ethyl]amino}methyl)phenyl]ethanone](/img/structure/B6038636.png)
![N-[1-(2,4-dimethylphenyl)ethyl]tetrahydro-2-furancarboxamide](/img/structure/B6038637.png)


![3-hydroxy-1-(3-methylbenzyl)-3-({[(5-methyl-2-pyrazinyl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6038646.png)